N-benzyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine
Overview
Description
N-benzyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with benzyl, methyl, and nitrophenyl groups. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with benzyl chloride in the presence of a base to form N-benzyl-2-nitroaniline. This intermediate is then subjected to cyclization with formamide under acidic conditions to yield the quinazoline core. Finally, methylation of the amine group is achieved using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.
Major Products Formed
Reduction: N-benzyl-N-methyl-2-(4-aminophenyl)quinazolin-4-amine.
Oxidation: N-benzyl-N-methyl-2-(4-nitrophenyl)quinazoline N-oxide.
Substitution: Various N-alkyl or N-aryl derivatives of the parent compound.
Scientific Research Applications
N-benzyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression . The nitrophenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methyl-2-(4-aminophenyl)quinazolin-4-amine: Similar structure but with an amino group instead of a nitro group.
N-benzyl-N-methyl-2-(4-chlorophenyl)quinazolin-4-amine: Contains a chlorine atom instead of a nitro group.
N-benzyl-N-methyl-2-(4-methoxyphenyl)quinazolin-4-amine: Features a methoxy group in place of the nitro group.
Uniqueness
N-benzyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .
Properties
IUPAC Name |
N-benzyl-N-methyl-2-(4-nitrophenyl)quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-25(15-16-7-3-2-4-8-16)22-19-9-5-6-10-20(19)23-21(24-22)17-11-13-18(14-12-17)26(27)28/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLOPIWFGQFOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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